molecular formula C20H24N2O6S B14920358 (2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

(2,6-Dimethoxyphenyl){4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B14920358
M. Wt: 420.5 g/mol
InChI Key: ONSKDHJPLRTASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the methoxylation of phenol derivatives to form 2,6-dimethoxyphenol and 4-methoxyphenol.

    Sulfonylation: The 4-methoxyphenyl group is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine to form the piperazino derivative.

    Final Coupling: The piperazino derivative is then coupled with the 2,6-dimethoxyphenyl group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its piperazine ring is a common feature in many bioactive molecules, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a potential candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy and sulfonyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: Similar in structure but lacks the piperazine ring.

    (2,6-Dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanone: Similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of (2,6-DIMETHOXYPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of methoxy, sulfonyl, and piperazine groups, which provide a unique set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O6S/c1-26-15-7-9-16(10-8-15)29(24,25)22-13-11-21(12-14-22)20(23)19-17(27-2)5-4-6-18(19)28-3/h4-10H,11-14H2,1-3H3

InChI Key

ONSKDHJPLRTASV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.